molecular formula C7H7N3O2 B2439775 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 939979-42-7

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol

Cat. No.: B2439775
CAS No.: 939979-42-7
M. Wt: 165.152
InChI Key: PPOAIFZITAMTFV-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol typically involves a multi-step reaction. One common method starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction yields a dihydroxy-heterocycle, which is then further processed to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol has a broad range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol stands out due to its specific inhibitory activity against PI3K δ, making it a promising candidate for therapeutic applications. Its unique structure allows for selective interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-2-5-8-6(11)3-7(12)10(5)9-4/h2-3,12H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWUZZBWNZIWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)NC(=O)C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678361
Record name 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939979-42-7
Record name 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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